2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride
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Overview
Description
2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride is a chemical compound with the molecular formula C16H18ClNO4 and a molecular weight of 323.78 g/mol . This compound is known for its unique structure, which includes a furan ring, a methylphenyl group, and a butanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride typically involves the reaction of 2-furylmethylamine with 4-(4-methylphenyl)-4-oxobutanoic acid under acidic conditions to form the hydrochloride salt . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include furan-2,5-dione derivatives from oxidation, alcohol derivatives from reduction, and various substituted amines from nucleophilic substitution .
Scientific Research Applications
2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride include:
- 2-[(2-Furylmethyl)amino]-4-phenyl-4-oxobutanoic acid
- 2-[(2-Furylmethyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid
- 2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)-4-oxobutanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(4-methylphenyl)-4-oxobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c1-11-4-6-12(7-5-11)15(18)9-14(16(19)20)17-10-13-3-2-8-21-13;/h2-8,14,17H,9-10H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNXZZFDZFHDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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